2-Amino-5-bromo-3-nitrobenzoic acid
Overview
Description
2-Amino-5-bromo-3-nitrobenzoic acid is an organic compound with the molecular formula C7H5BrN2O4. It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and nitro functional groups.
Scientific Research Applications
2-Amino-5-bromo-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Safety and Hazards
Mechanism of Action
Target of Action
2-Amino-5-bromo-3-nitrobenzoic acid is a chemical compound with the molecular formula C7H5BrN2O4 It is used as a reactant in the preparation of substituted quinoxaline derivatives, which are known to inhibit pfkfb3 , a key regulator of glycolytic flux.
Mode of Action
Based on its use in the synthesis of pfkfb3 inhibitors , it can be inferred that it may interact with its targets through a mechanism involving the formation of covalent bonds, leading to changes in the target’s function.
Biochemical Pathways
Given its role in the synthesis of pfkfb3 inhibitors , it may indirectly influence the glycolytic pathway, which PFKFB3 regulates.
Pharmacokinetics
Some predicted properties include a melting point of 246-252°c , a density of 2.0±0.1 g/cm3 , and a water solubility at 25°C of 38.37 mg/L . These properties may influence the compound’s bioavailability.
Result of Action
As a precursor in the synthesis of pfkfb3 inhibitors , it may contribute to the inhibition of glycolysis, potentially affecting energy production in cells.
Biochemical Analysis
Biochemical Properties
2-Amino-5-bromo-3-nitrobenzoic acid plays a significant role in various biochemical reactions. It is often used as a reactant in the preparation of substituted quinoxaline derivatives, which are known to inhibit the enzyme PFKFB3 . This enzyme is involved in the regulation of glycolysis, and its inhibition can lead to altered metabolic pathways in cells. The interactions of this compound with PFKFB3 and other biomolecules are crucial for understanding its biochemical properties and potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PFKFB3 by this compound can lead to a decrease in glycolytic flux, which in turn affects the energy production and metabolic state of the cell . Additionally, this compound may impact other cellular processes, such as cell proliferation and apoptosis, by modulating the activity of key enzymes and signaling molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The nitro group in its structure is known to participate in electrophilic substitution reactions, which can lead to the formation of covalent bonds with target enzymes and proteins . This binding can result in the inhibition or activation of these biomolecules, thereby altering their function and downstream signaling pathways. The molecular mechanism of this compound also involves changes in gene expression, which can be mediated by its interactions with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its temporal effects. This compound is known to decompose at temperatures between 246-252°C . Over time, the degradation of this compound can lead to changes in its efficacy and potency in biochemical assays. Long-term studies in in vitro and in vivo settings have shown that the effects of this compound on cellular function can vary depending on its stability and the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects by modulating enzyme activity and metabolic pathways. At higher doses, it can lead to toxic or adverse effects, such as organ toxicity and disruption of normal cellular function . Understanding the dosage effects of this compound is crucial for its potential use in therapeutic applications and for determining safe and effective dosage ranges.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to glycolysis and energy production. The inhibition of PFKFB3 by this compound can lead to a decrease in glycolytic flux and an increase in the levels of upstream metabolites . Additionally, this compound may interact with other enzymes and cofactors involved in metabolic processes, further influencing metabolic flux and the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to have a low water solubility, which can affect its distribution and localization within the cell . The interactions of this compound with transporters and binding proteins are important for understanding its cellular uptake and accumulation, as well as its overall bioavailability.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its activity and function, as well as its interactions with other biomolecules and cellular structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-bromo-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-amino-5-bromobenzoic acid. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the meta position relative to the amino group .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for yield and purity, employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Reduction: 2-Amino-5-amino-3-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-nitrobenzoic acid
- 2-Amino-5-bromobenzoic acid
- 3-Amino-4-bromo-5-nitrobenzoic acid
Uniqueness
2-Amino-5-bromo-3-nitrobenzoic acid is unique due to the combination of amino, bromo, and nitro groups on the benzoic acid backbone. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
2-amino-5-bromo-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQLFDJHSKKLHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593711 | |
Record name | 2-Amino-5-bromo-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58580-07-7 | |
Record name | 2-Amino-5-bromo-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-bromo-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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